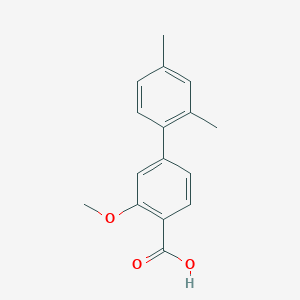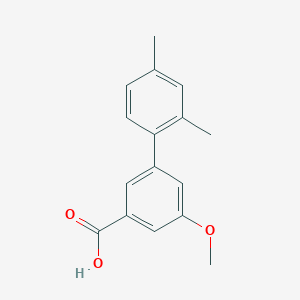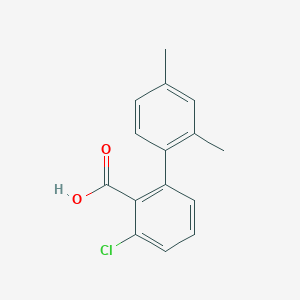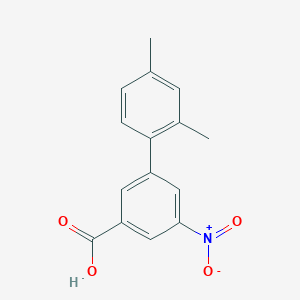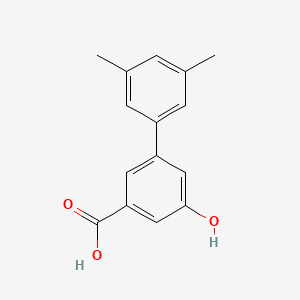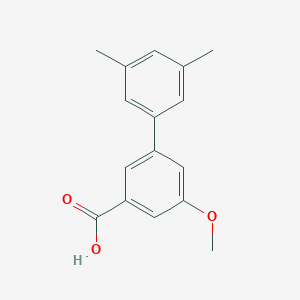
3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid (also known as 3,5-dimethyl-5-methoxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. This compound is of interest due to its potential to act as an anti-inflammatory, anti-oxidant, and anti-microbial agent. It is also believed to possess anti-cancer properties.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid has a wide range of scientific research applications. It has been studied for its anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, it has been investigated for its potential to act as an inhibitor of cancer cell growth. It has also been studied for its ability to inhibit the growth of bacteria and fungi.
Mecanismo De Acción
The exact mechanism of action of 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid is not fully understood. However, it is believed that it may act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. Additionally, it is believed to inhibit the activity of enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid are not fully understood. However, it is believed to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, it is believed to possess anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid in laboratory experiments include its high purity (95%) and its relatively low cost. Additionally, it is relatively easy to synthesize and purify. The main limitation of using this compound in laboratory experiments is the lack of information regarding its biochemical and physiological effects.
Direcciones Futuras
The potential future directions for 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid include further research into its biochemical and physiological effects, its potential as an anti-inflammatory, anti-oxidant, and anti-microbial agent, and its potential to act as an inhibitor of cancer cell growth. Additionally, further research could be done to investigate its potential as a therapeutic agent, its potential to interact with other drugs, and its potential to cause adverse effects.
Métodos De Síntesis
3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid can be synthesized from 3,5-dimethylphenol and methoxybenzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction proceeds at a temperature of 80°C for 12 hours. The product is then isolated and purified by column chromatography. The yield of the product is typically 95%.
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-4-11(2)6-12(5-10)13-7-14(16(17)18)9-15(8-13)19-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMZGDQBZUPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689026 |
Source


|
| Record name | 5-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-85-4 |
Source


|
| Record name | 5-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

